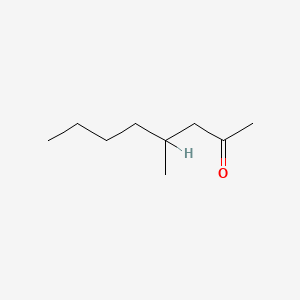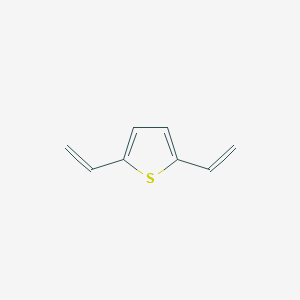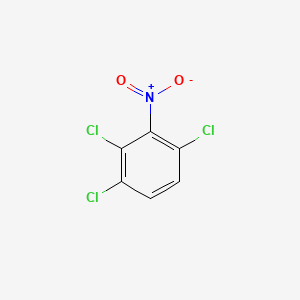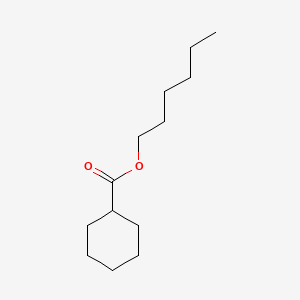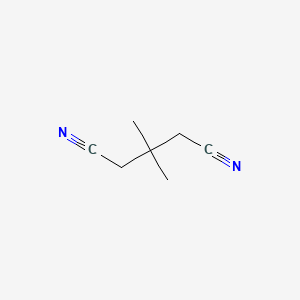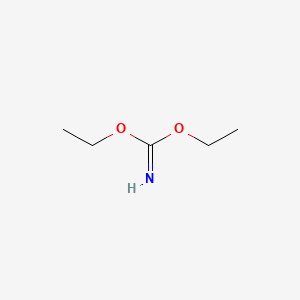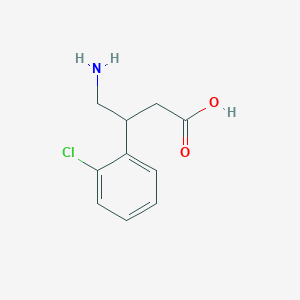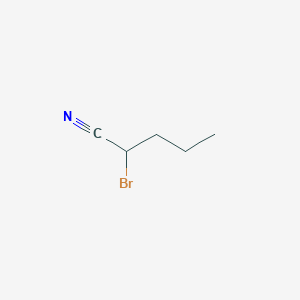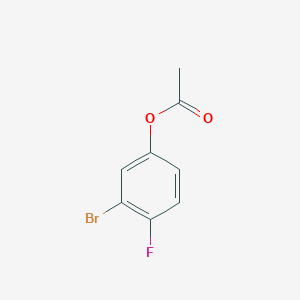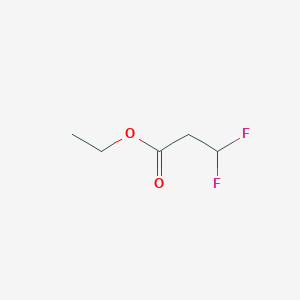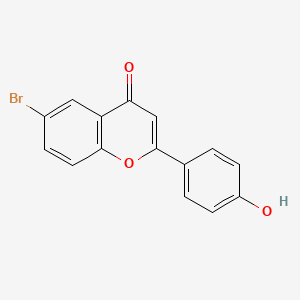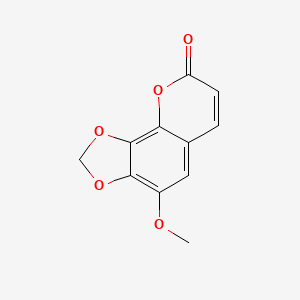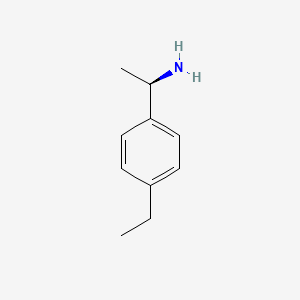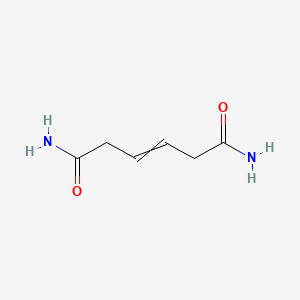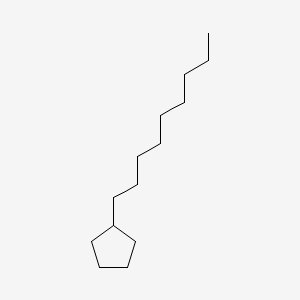
Nonylcyclopentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nonylcyclopentane is a chemical compound with the molecular formula C14H28 . It is also known by other names such as Cyclopentane, nonyl-, n-Nonylcyclopentane, and 1-Cyclopentylnonane .
Molecular Structure Analysis
The molecular structure of Nonylcyclopentane consists of a cyclopentane ring with a nonyl group attached to it . The molecular weight of Nonylcyclopentane is approximately 196.372 Da .Physical And Chemical Properties Analysis
Nonylcyclopentane has a molecular weight of 196.372 Da . The standard liquid enthalpy of combustion is -9239.60 kJ/mol, and the ideal gas heat capacity is between 495.93 and 607.30 J/mol×K . The dynamic viscosity is between 0.0002495 and 0.0054249 Pa×s . The standard Gibbs free energy of formation is 103.50 kJ/mol . The enthalpy of formation at standard conditions is between -271.50 and -271.30 kJ/mol .properties
CAS RN |
2882-98-6 |
|---|---|
Product Name |
Nonylcyclopentane |
Molecular Formula |
C14H28 |
Molecular Weight |
196.37 g/mol |
IUPAC Name |
nonylcyclopentane |
InChI |
InChI=1S/C14H28/c1-2-3-4-5-6-7-8-11-14-12-9-10-13-14/h14H,2-13H2,1H3 |
InChI Key |
GDCYEUOAZVKNHT-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC1CCCC1 |
Canonical SMILES |
CCCCCCCCCC1CCCC1 |
Other CAS RN |
2882-98-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



